molecular formula C10H14N6 B6967281 3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole

3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole

Cat. No.: B6967281
M. Wt: 218.26 g/mol
InChI Key: LVSAEEKLHJPWDV-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Cyclobutyl Ring: Starting from a suitable cyclobutane precursor, the cyclobutyl ring is formed through cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.

    Formation of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes.

    Attachment of the Triazol-1-ylmethyl Group: The triazol-1-ylmethyl group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    Fluconazole: An antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring.

Uniqueness

3-Cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

3-cyclobutyl-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15-9(5-16-7-11-6-12-16)13-14-10(15)8-3-2-4-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSAEEKLHJPWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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